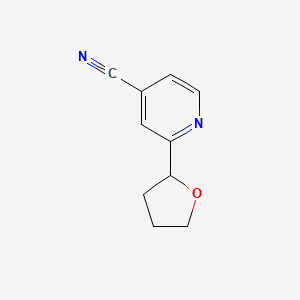![molecular formula C14H11ClO2 B12888444 2-(2-Chloroethoxy)dibenzo[b,d]furan CAS No. 88910-75-2](/img/structure/B12888444.png)
2-(2-Chloroethoxy)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethoxy)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds characterized by two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethoxy)dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzo[b,d]furan and 2-chloroethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: Dibenzo[b,d]furan is reacted with 2-chloroethanol under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted dibenzofuran derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of dibenzofuran-2-carboxylic acid or other oxidized derivatives.
Reduction Products: Reduction may yield dibenzofuran-2-ethanol or similar reduced compounds.
Scientific Research Applications
2-(2-Chloroethoxy)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)dibenzo[b,d]furan involves its interaction with specific molecular targets. The chloroethoxy group can participate in binding interactions with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Dibenzo[b,d]furan: The parent compound without the chloroethoxy group.
2-(2-Bromoethoxy)dibenzo[b,d]furan: A similar compound with a bromoethoxy group instead of chloroethoxy.
2-(2-Methoxyethoxy)dibenzo[b,d]furan: A derivative with a methoxyethoxy group.
Uniqueness: 2-(2-Chloroethoxy)dibenzo[b,d]furan is unique due to the presence of the chloroethoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88910-75-2 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(2-chloroethoxy)dibenzofuran |
InChI |
InChI=1S/C14H11ClO2/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h1-6,9H,7-8H2 |
InChI Key |
HMKPIBDMWVLNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
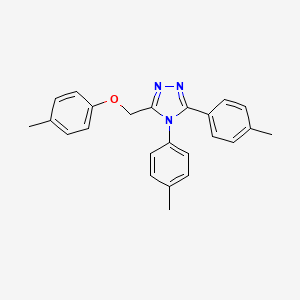
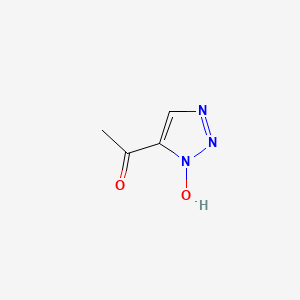
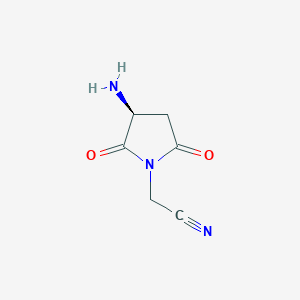
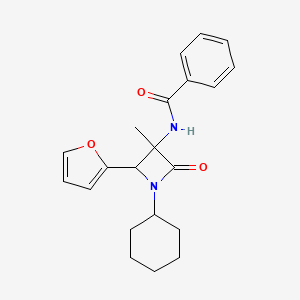
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)


![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
